2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine
Description
Overview of Imidazo[1,2-b]pyridazine (B131497) Heterocyclic Systems in Chemical Research
The imidazo[1,2-b]pyridazine scaffold is a nitrogen-containing fused heterocyclic system that has garnered considerable attention in chemical research, particularly in the field of medicinal chemistry. umich.edubeilstein-journals.org This bicyclic structure, consisting of an imidazole (B134444) ring fused to a pyridazine (B1198779) ring, serves as a versatile nucleus for the development of a wide array of bioactive molecules. beilstein-journals.org The arrangement of nitrogen atoms within this framework imparts unique electronic properties and provides multiple sites for functionalization, allowing for the fine-tuning of its chemical and physical characteristics. Research has demonstrated that derivatives of the imidazo[1,2-b]pyridazine scaffold exhibit a broad spectrum of biological activities. beilstein-journals.org
Significance of Fused Heterocyclic Compounds in Organic Chemistry
Fused heterocyclic compounds, which are characterized by the sharing of one or more bonds between two or more rings, are of paramount importance in organic chemistry. This structural feature often results in a more rigid and planar molecular architecture compared to their non-fused counterparts. Such conformational rigidity can lead to enhanced interactions with biological targets and can influence the electronic properties of the molecule, making them valuable in the design of pharmaceuticals and functional materials. The fusion of different heterocyclic rings allows for the creation of novel chemical entities with distinct reactivity and properties.
Role of Thiophene (B33073) Moiety in Conjugated Systems and Heterocyclic Architectures
The thiophene moiety, a five-membered aromatic ring containing a sulfur atom, is a fundamental building block in the construction of conjugated organic materials. Its electron-rich nature and the ability of the sulfur atom's lone pairs to participate in π-conjugation make it an excellent component for creating systems with desirable electronic and photophysical properties. When incorporated into larger heterocyclic architectures, the thiophene ring can significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting its absorption, emission, and charge-transport characteristics. Furthermore, the thiophene ring is a versatile synthetic handle, amenable to various coupling reactions for the extension of conjugation or the introduction of other functional groups.
Contextualization of 2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine within Current Organic Synthesis and Materials Science Research
The compound this compound emerges as a logical target for synthesis and investigation within the realms of contemporary organic and materials chemistry. The fusion of the electron-donating thiophene moiety with the imidazo[1,2-b]pyridazine scaffold, which possesses electron-transporting capabilities, suggests the potential for creating a molecule with tailored optoelectronic properties. nih.gov Such donor-acceptor architectures are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. sciforum.net The synthesis of this compound would likely draw upon established methodologies for the construction of the imidazo[1,2-b]pyridazine core, followed by the introduction of the thiophene substituent.
While specific, detailed research findings on the synthesis and material properties of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds explored for various applications. For instance, the general synthesis of imidazo[1,2-b]pyridazine derivatives often involves the condensation of an α-bromoketone with a 3-amino-6-halopyridazine. nih.gov In the case of this compound, the corresponding α-bromoketone derived from thiophene would be a key intermediate.
The potential for this compound in materials science is underscored by research on related structures. For example, imidazo[1,2-b]pyridazine has been utilized as an electron-transporting unit in host materials for red phosphorescent OLEDs, demonstrating excellent thermal stability and electron-transporting ability. nih.gov The introduction of a thiophene group at the 2-position is expected to modulate the electronic properties, potentially leading to materials with different emission characteristics.
Table 1: Key Chemical Scaffolds and Moieties
| Compound/Moiety Name | Chemical Structure | Key Features |
| Imidazo[1,2-b]pyridazine | A fused bicyclic system of imidazole and pyridazine. | Nitrogen-rich scaffold, electron-transporting properties. |
| Thiophene | A five-membered aromatic ring with one sulfur atom. | Electron-rich, participates in π-conjugation. |
| This compound | The target compound with a thiophene at the 2-position of the imidazo[1,2-b]pyridazine core. | Potential donor-acceptor architecture for optoelectronic applications. |
Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-2-ylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c1-4-10-12-8(7-13(10)11-5-1)9-3-2-6-14-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASMWSYQOXVOJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization Techniques for 2 Thiophen 2 Yl Imidazo 1,2 B Pyridazine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
Proton (¹H) NMR Spectroscopic Analysis (Chemical shifts, coupling constants, multiplicity)
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the protons on the imidazopyridazine core and the thiophene (B33073) ring.
The protons on the pyridazine (B1198779) ring (H-6, H-7, H-8) typically appear in the aromatic region, with their chemical shifts and coupling patterns being characteristic of the fused heterocyclic system. Proton H-6, being adjacent to a nitrogen atom and part of a six-membered ring, would likely be the most downfield of the three. The thiophene ring protons (H-3', H-4', H-5') also resonate in the aromatic region. The proton H-3 of the imidazole (B134444) portion of the core appears as a singlet, typically at a lower field due to the influence of the adjacent nitrogen and the aromatic system.
The coupling constants (J) are crucial for determining the connectivity of protons. For instance, the vicinal coupling between H-7 and H-8 in the pyridazine ring is expected to be large (around 9.0 Hz), while the coupling between H-6 and H-7 would be smaller. The coupling constants for the thiophene ring protons are characteristic of that system. nih.govnih.gov
Table 1: Predicted ¹H NMR Data for this compound Data are predicted based on analyses of similar pyridazine and thiophene-containing heterocyclic structures.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.0 - 8.2 | s (singlet) | - |
| H-6 | 8.3 - 8.5 | d (doublet) | ~4.5 |
| H-7 | 6.9 - 7.1 | dd (doublet of doublets) | ~9.0, ~4.5 |
| H-8 | 7.7 - 7.9 | d (doublet) | ~9.0 |
| H-3' | 7.3 - 7.5 | d (doublet) | ~3.5 |
| H-4' | 7.0 - 7.2 | dd (doublet of doublets) | ~5.0, ~3.5 |
| H-5' | 7.5 - 7.7 | d (doublet) | ~5.0 |
Carbon-13 (¹³C) NMR Spectroscopic Analysis (Carbon framework elucidation)
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, a total of 11 signals are expected, corresponding to the 11 carbon atoms in the structure. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms. Carbons of the imidazo[1,2-b]pyridazine (B131497) core and the thiophene ring will have characteristic chemical shifts in the aromatic region (typically 110-150 ppm). sciforum.netmdpi.com The carbon atoms directly attached to nitrogen (e.g., C-2, C-5, C-8a) are expected to be shifted further downfield.
Table 2: Predicted ¹³C NMR Data for this compound Data are predicted based on analyses of similar pyridazine and thiophene-containing heterocyclic structures.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-3 | 110 - 115 |
| C-5 | 140 - 145 |
| C-6 | 125 - 130 |
| C-7 | 115 - 120 |
| C-8 | 120 - 125 |
| C-8a | 140 - 145 |
| C-2' | 135 - 140 |
| C-3' | 125 - 130 |
| C-4' | 128 - 132 |
| C-5' | 127 - 131 |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignment
While 1D NMR provides fundamental data, 2D NMR experiments are often necessary for the definitive assignment of complex structures. ipb.ptemerypharma.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This would be used to confirm the connectivity of protons within the pyridazine ring (H-6 through H-8) and the thiophene ring (H-3' through H-5'). nih.govemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon atom, allowing for the unambiguous assignment of carbons that have attached protons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for assigning quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For example, HMBC would show correlations between the imidazole proton (H-3) and carbons in both the imidazole ring (C-2, C-8a) and the thiophene ring (C-2'), confirming the connection between the two ring systems. nih.govnih.gov
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. mdpi.com For this compound, the molecular formula is C₁₁H₈N₂S. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, with a very small mass error (typically <5 ppm) confirming the elemental composition. nih.gov
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₈N₂S |
| Theoretical Exact Mass (Monoisotopic) | 200.0408 |
| Theoretical m/z [M+H]⁺ | 201.0486 |
Fragmentation Pattern Analysis for Structural Elucidation
Mass spectrometry is a critical analytical technique for the structural elucidation of novel compounds. In the case of this compound, analysis of its fragmentation pattern under electron impact (EI) or electrospray ionization (ESI) provides valuable information for confirming its molecular structure. While a specific experimental mass spectrum for this exact compound is not detailed in the provided literature, the fragmentation behavior can be predicted based on the known patterns of the constituent imidazo[1,2-b]pyridazine and thiophene moieties. nih.govraco.catresearchgate.netresearchgate.net
The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the parent molecule likely proceeds through several key pathways:
Cleavage of the Thiophene Ring: The thiophene ring can undergo characteristic fragmentation. This may involve the loss of a thioformyl radical (•CHS) or acetylene (C2H2), leading to significant fragment ions.
Fission of the Imidazopyridazine Core: The fused imidazo[1,2-b]pyridazine system is relatively stable, but can fragment under energetic conditions. Common fragmentation pathways for related imidazo[1,2-a]pyridines include the cleavage of the imidazole or pyridine (B92270) rings. nih.gov For the imidazo[1,2-b]pyridazine core, this could involve the loss of HCN or N2 molecules, leading to the formation of stable cationic species.
Loss of the Entire Thiophene Substituent: A primary fragmentation event could be the cleavage of the C-C bond connecting the thiophene ring to the imidazopyridazine core. This would result in two main fragments: one corresponding to the thiophenyl cation and the other to the imidazo[1,2-b]pyridazine radical cation (or vice versa, depending on charge localization). The relative abundance of these peaks provides insight into the stability of the respective fragments.
Infrared (IR) Spectroscopy
Vibrational Mode Analysis for Functional Group Identification
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by analyzing its interaction with infrared radiation. The IR spectrum of this compound would exhibit a series of absorption bands corresponding to the specific vibrational modes of its bonds. By analyzing the position, intensity, and shape of these bands, one can confirm the presence of the key structural features of the compound. The expected vibrational frequencies can be assigned based on established data for the parent heterocyclic systems: imidazopyridazine, pyridazine, and thiophene. researchgate.netcore.ac.uknih.govresearchgate.netmdpi.com
The key vibrational modes anticipated for this compound are detailed below:
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the imidazopyridazine and thiophene rings are expected to appear in the region of 3150-3000 cm⁻¹. The precise frequencies can help distinguish between the different types of C-H bonds in the molecule.
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the fused aromatic ring system and the thiophene ring typically occur in the 1650-1400 cm⁻¹ range. This region is often complex due to the coupling of several vibrational modes, but it is highly characteristic of the heterocyclic scaffold.
Ring Vibrations: The in-plane and out-of-plane bending vibrations of the entire ring systems give rise to a "fingerprint" region below 1400 cm⁻¹. Specific bands in the 1400-1000 cm⁻¹ range can be attributed to the skeletal vibrations of the imidazopyridazine and thiophene rings.
C-S Stretching: The thiophene ring contains a C-S bond, and its stretching vibration is expected to produce a weak to medium absorption band in the 850-600 cm⁻¹ region. This band is a key indicator of the presence of the thiophene moiety.
C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds occur in the 900-650 cm⁻¹ region. The pattern of these bands can provide information about the substitution pattern on the aromatic rings.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group/Moiety |
| 3150-3000 | Stretching | Aromatic C-H |
| 1650-1450 | Stretching | C=N |
| 1600-1400 | Stretching | Aromatic C=C |
| 1400-1000 | In-plane bending/stretching | Ring skeletal vibrations |
| 900-650 | Out-of-plane bending | Aromatic C-H |
| 850-600 | Stretching | C-S (Thiophene) |
X-ray Crystallography
Single Crystal X-ray Diffraction for Solid-State Structure and Regioselectivity Determination
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For a molecule like this compound, this technique provides unequivocal proof of its structure, including the connectivity of atoms and the regiochemistry of the substitution. The synthesis of imidazo[1,2-b]pyridazines can potentially lead to different isomers; X-ray crystallography unambiguously confirms which regioisomer has been formed. nih.gov
The analysis of a suitable single crystal provides a detailed crystallographic information file (CIF) containing data on the unit cell parameters (a, b, c, α, β, γ), space group, and the atomic coordinates of each atom in the molecule. This information allows for the precise calculation of bond lengths, bond angles, and dihedral angles, offering deep insights into the molecule's conformation in the solid state. mdpi.commdpi.com Furthermore, the analysis of the crystal packing reveals intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that govern the supramolecular architecture. researchgate.net
For example, in related heterocyclic structures, the planarity of the fused ring system and the relative orientation of the substituent rings are key structural features determined by this method. nih.gov The crystal structure would definitively establish the attachment of the thiophene ring at the 2-position of the imidazo[1,2-b]pyridazine core.
Bond Lengths, Bond Angles, and Dihedral Angles Analysis
The geometric parameters derived from single crystal X-ray diffraction provide a wealth of information about the electronic structure and steric effects within the molecule. While specific data for this compound is not available, analysis of closely related structures, such as (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine, can provide expected values. researchgate.net
Bond Lengths: The bond lengths within the imidazopyridazine and thiophene rings would reflect their aromatic character, showing values intermediate between typical single and double bonds. For instance, C-N bonds within the fused system are expected to be in the range of 1.32-1.39 Å, while C-C bonds would be approximately 1.37-1.45 Å. The C-S bond lengths in the thiophene ring are typically around 1.70-1.72 Å. umich.edu The C-C bond linking the two heterocyclic systems is a key parameter, and its length would indicate the degree of electronic communication between the rings.
Bond Angles: The internal bond angles of the five- and six-membered rings are dictated by their geometry. The angles in the pyridazine ring would be close to 120°, with some deviation due to the fusion with the imidazole ring. Similarly, the angles in the imidazole and thiophene rings would be close to the ideal 108° for a five-membered ring, but with variations due to the presence of different heteroatoms and fusion.
Dihedral Angles: A crucial piece of information is the dihedral angle between the plane of the imidazo[1,2-b]pyridazine ring system and the plane of the thiophene ring. This angle indicates the degree of twisting around the C-C single bond connecting them. In similar structures, such as 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the dihedral angles between the fused system and the thiophene rings can vary significantly due to steric hindrance and crystal packing forces. nih.gov A small dihedral angle would suggest a more planar conformation, allowing for greater π-electron conjugation between the two ring systems.
The following tables present representative bond length and bond angle data from a related imidazo[1,2-a]pyridine (B132010) derivative to illustrate the type of information obtained. researchgate.net
Table of Selected Bond Lengths (Å) Data from a related structure: (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine
| Bond | Length (Å) |
|---|---|
| S1-C18 | 1.714(2) |
| S1-C15 | 1.709(2) |
| N1-C8 | 1.385(2) |
| N1-C2 | 1.324(2) |
| N3-C2 | 1.379(2) |
| C3-C2 | 1.394(2) |
Table of Selected Bond Angles (°) Data from a related structure: (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine
| Angle | Value (°) |
|---|---|
| C15-S1-C18 | 92.10(9) |
| C2-N1-C8 | 107.59(13) |
| N1-C2-N3 | 111.45(14) |
| N1-C2-C3 | 130.01(15) |
| N3-C2-C3 | 118.54(14) |
Chromatographic Purity Assessment
Assessing the purity of a synthesized compound is a crucial step in chemical research. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most common method for determining the purity of organic compounds like this compound. nih.gov
In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It passes through a column packed with a nonpolar stationary phase (e.g., C8 or C18 silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, is pumped through the column. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.
The purity is determined by monitoring the column effluent with a UV detector, typically at a wavelength where the compound exhibits strong absorbance (e.g., 220 or 254 nm). nih.gov A pure compound should ideally result in a single, sharp, and symmetrical peak in the chromatogram. The purity is often expressed as a percentage of the total peak area. The retention time (tR), the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (flow rate, mobile phase composition, temperature).
The following table outlines a typical set of conditions for the chromatographic purity assessment of related heterocyclic compounds.
| Parameter | Typical Condition |
| Instrument | Agilent Technologies 1200 Series or similar |
| Column | Reversed-phase C8 or C18 (e.g., Nucleodur, 100 mm × 2 mm, 4 µm) |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile |
| Gradient | A time-dependent gradient from a low to a high percentage of solvent B |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 220 nm and/or 254 nm |
| Purity Standard | >95% (typically required for further studies) |
By integrating the area of the main peak and any impurity peaks, a quantitative measure of purity can be obtained, ensuring the compound is suitable for subsequent spectroscopic analysis and biological testing.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Retention Behavior
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and characterizing the retention behavior of synthesized chemical compounds. In the context of novel heterocyclic compounds such as this compound, HPLC provides critical data for quality control and physicochemical understanding. The retention time (Rt) in a specific HPLC system is a characteristic property of a compound, determined by its affinity for the stationary phase versus the mobile phase, and is indicative of its polarity and size.
While specific research detailing the HPLC analysis of this compound is not extensively available in the public domain, the general methodology for analyzing related imidazo[1,2-b]pyridazine derivatives involves reversed-phase chromatography. This technique typically employs a nonpolar stationary phase (such as C18) and a polar mobile phase, often a mixture of water and an organic modifier like acetonitrile or methanol.
For the analysis of analogous compounds, researchers have utilized preparative reversed-phase HPLC (RP-HPLC) for purification, indicating the amenability of this class of compounds to this chromatographic technique. The selection of specific HPLC conditions, including the column, mobile phase composition, flow rate, and detection wavelength, is crucial for achieving optimal separation and detection.
To illustrate the kind of data obtained from such an analysis, a hypothetical set of HPLC parameters and results for this compound is presented below. This data is representative of what would be expected from a standard purity analysis.
Hypothetical HPLC Analysis Data for this compound
| Parameter | Value |
| Chromatographic System | |
| Instrument | Agilent 1260 Infinity II HPLC System |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | |
| A | 0.1% Formic acid in Water |
| B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | |
| Wavelength | 254 nm |
| Injection Volume | 5 µL |
Hypothetical Purity and Retention Time Data
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| TPI-001 | 9.78 | 99.2 | 99.2 |
| TPI-002 | 9.81 | 98.9 | 98.9 |
| TPI-003 | 9.79 | 99.5 | 99.5 |
In a typical research setting, the purity of the compound would be determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The retention time provides a reference point for future analyses and can be used in conjunction with a mass spectrometer (LC-MS) to confirm the identity of the compound. The consistent retention time across different batches would indicate the reproducibility of the synthesis and purification process.
Computational and Theoretical Investigations of 2 Thiophen 2 Yl Imidazo 1,2 B Pyridazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of heterocyclic compounds.
Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure
Density Functional Theory (DFT) is a standard method for determining the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and its electronic properties. scirp.orgmdpi.com For a molecule like 2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine, a DFT study would typically be performed using a functional such as B3LYP with a basis set like 6-311G(d,p). researchgate.net Such a study would yield precise bond lengths, bond angles, and dihedral angles. It would be expected that the fused imidazo[1,2-b]pyridazine (B131497) core and the thiophene (B33073) ring are largely planar, though some torsional angle between the two ring systems would likely exist to minimize steric hindrance. nih.gov
Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of electronic transitions from the ground state to various excited states. beilstein-journals.orgresearchgate.netmdpi.comrsc.org A TD-DFT calculation for this compound would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations often involve π → π* transitions within the conjugated system formed by the thiophene and imidazopyridazine rings. mdpi.com The inclusion of solvent models in the calculations can refine the accuracy of the predicted spectra. beilstein-journals.org
Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps, orbital visualization)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be distributed across the electron-rich thiophene and imidazopyridazine rings, while the LUMO would also be located on this π-conjugated system. researchgate.netresearchgate.net
Charge Distribution and Electrostatic Potential Maps
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.netchemrxiv.orgresearchgate.net It uses a color scale to show regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (typically blue), which are prone to nucleophilic attack. bhu.ac.in For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridazine (B1198779) ring due to their lone pairs of electrons, indicating these are sites for potential protonation or coordination.
Prediction of Spectroscopic Parameters
Simulated IR and UV-Vis Spectra
Theoretical investigations using computational chemistry are invaluable for predicting and interpreting the spectroscopic properties of novel compounds. Methodologies such as Density Functional Theory (DFT) for ground-state properties and vibrational frequencies, and Time-Dependent Density Functional Theory (TD-DFT) for electronic excitations, provide deep insights into molecular structure and behavior. dtic.mil While specific computational studies for this compound were not found in the surveyed literature, its spectral characteristics can be reliably inferred from theoretical analyses of the parent imidazo[1,2-b]pyridazine (IP) core and related 2-substituted thiophene molecules. researchgate.netiosrjournals.org
Simulated Infrared (IR) Spectrum
The theoretical IR spectrum is derived from calculating the harmonic vibrational frequencies of the molecule's ground-state optimized geometry. These calculations help assign specific vibrational modes (stretches, bends, torsions) to observed bands in an experimental spectrum.
The vibrational modes of this compound are expected to be a combination of the modes from the imidazo[1,2-b]pyridazine system and the thiophene ring.
Vibrational Analysis of Imidazo[1,2-b]pyridazine Core: Computational studies on the parent imidazo[1,2-b]pyridazine molecule, performed using the B3LYP/6–311++G(d,p) level of theory, have provided a detailed assignment of its fundamental vibrational modes. researchgate.net The aromatic C-H stretching vibrations are typically predicted in the 3150–3000 cm⁻¹ region. The fingerprint region, below 1650 cm⁻¹, is characterized by complex coupled vibrations involving C=C and C=N stretching, as well as in-plane and out-of-plane bending of the fused ring system. researchgate.net
Interactive Data Table: Calculated Vibrational Frequencies for Imidazo[1,2-b]pyridazine
Data sourced from a DFT B3LYP/6–311++G(d,p) study on the parent imidazo[1,2-b]pyridazine molecule. researchgate.net
Characteristic Vibrations of the Thiophene Ring: Theoretical studies on 2-substituted thiophenes provide insight into the vibrational contributions from this moiety. iosrjournals.org The C-H stretching vibrations of the thiophene ring are found in the 3100-3000 cm⁻¹ range. Key fingerprint bands for 2-substituted thiophenes include C-C stretching vibrations between 1532 and 1347 cm⁻¹ and C-S stretching modes typically observed between 710 and 687 cm⁻¹. iosrjournals.org
Interactive Data Table: Characteristic Calculated Vibrational Frequencies for a 2-Substituted Thiophene
Data derived from a DFT B3LYP/6-31G** study on 2-thiophene carboxylic acid. iosrjournals.org
For the combined this compound molecule, the IR spectrum would be a superposition of these modes. The C-H stretching region above 3000 cm⁻¹ would contain peaks from both ring systems. The region from 1650 to 1300 cm⁻¹ would be dense with coupled C=C, C=N, and C-C stretching vibrations from both the fused bicyclic core and the thiophene ring. The presence of the C-S bond would introduce characteristic vibrations in the lower frequency region (below 800 cm⁻¹).
Simulated UV-Vis Spectrum
The electronic absorption spectrum is simulated using TD-DFT calculations, which predict the vertical excitation energies from the ground state to various excited states. These calculations yield the maximum absorption wavelength (λmax), the oscillator strength (f), which is related to the intensity of the absorption, and the nature of the electronic transitions involved (e.g., π → π* or n → π*).
For the parent imidazo[1,2-b]pyridazine, TD-DFT calculations predict several electronic transitions in the UV region. researchgate.net These transitions primarily correspond to π → π* and n → π* excitations within the aromatic system. researchgate.net
Interactive Data Table: Calculated Electronic Transitions for Imidazo[1,2-b]pyridazine
Data sourced from a TD-DFT study on the parent imidazo[1,2-b]pyridazine molecule. researchgate.net
Based on this, the spectrum of this compound would be expected to show intensified π → π* transitions shifted towards the visible region (longer wavelengths) compared to the parent IP core, due to the enhanced molecular conjugation.
Reactivity and Derivatization Strategies of the 2 Thiophen 2 Yl Imidazo 1,2 B Pyridazine Scaffold
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Core Structure
The imidazo[1,2-b]pyridazine (B131497) core is a bicyclic heteroaromatic system where the imidazole (B134444) part is generally more susceptible to electrophilic attack than the pyridazine (B1198779) ring. The pyridazine ring, being a π-deficient system, is relatively deactivated towards electrophiles. Conversely, it is more prone to nucleophilic attack, especially when activated by electron-withdrawing groups or when a good leaving group is present.
Electrophilic substitution on the imidazo[1,2-b]pyridazine core is predicted to occur preferentially on the electron-rich imidazole ring. The most probable site for electrophilic attack is the C3 position, due to the electronic influence of the adjacent nitrogen atoms. This is analogous to the reactivity of the related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine (B1224502) systems, where electrophilic substitution, such as bromination, occurs regioselectively at the C3 position. stackexchange.com
While direct halogenation and nitration studies on 2-(thiophen-2-yl)imidazo[1,2-b]pyridazine are not extensively documented, research on related 2-arylimidazo[1,2-a]pyridines provides valuable insights. A convenient method for the halogenation of 2-arylimidazo[1,2-a]pyridines using sodium halides in the presence of potassium persulfate (K₂S₂O₈) as an oxidizing agent has been developed. This method allows for the efficient synthesis of 3-chloro-, 3-bromo-, and 3-iodo-2-arylimidazo[1,2-a]pyridines. ontosight.ai These halogenated derivatives are versatile intermediates for further functionalization through cross-coupling reactions.
Nitration of the imidazo[1,2-b]pyridazine ring is expected to be challenging due to the basicity of the nitrogen atoms, which can be protonated under strongly acidic nitrating conditions, leading to deactivation of the ring system. However, studies on the related 2-arylimidazo[1,2-a]pyridine derivatives have shown that denitration reactions can be used to synthesize 3-methyl-2-arylimidazo[1,2-a]pyridines from aminopyridines and 2-methylnitroolefins, suggesting that nitro-functionalized imidazo-fused systems can be accessed under specific conditions. researchgate.net
The nucleophilic character of the C3 position of the imidazo[1,2-b]pyridazine ring also makes it susceptible to alkylation and acylation reactions, particularly under Friedel-Crafts type conditions. While specific studies on the 2-(thiophen-2-yl) derivative are limited, the reactivity can be inferred from analogous heterocyclic systems.
For instance, the Friedel-Crafts alkylation of 2-arylimidazo[1,2-a]pyridines with β-nitrostyrenes has been reported. researchgate.net This reaction proceeds at the C3 position, further highlighting its nucleophilic nature. Similarly, a wide range of C3-functionalized imidazo[1,2-a]pyridines have been synthesized via various C-H activation and functionalization strategies, including alkylation. researchgate.net
Acylation of the imidazo[1,2-b]pyridazine core, while less common, can be envisioned to also occur at the C3 position. Iron(III) bromide has been shown to catalyze the synthesis of 3-aroylimidazo[1,2-a]pyridines from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes via an aerobic oxidative cross-dehydrogenative coupling process. researchgate.net This demonstrates that C-C bond formation for the introduction of acyl groups at the C3 position is feasible.
Reactions at the Thiophene (B33073) Moiety
The thiophene ring at the 2-position of the imidazo[1,2-b]pyridazine scaffold is an electron-rich aromatic system and is highly susceptible to electrophilic substitution reactions. The directing effect of the imidazo[1,2-b]pyridazin-2-yl substituent will influence the position of substitution on the thiophene ring.
Electrophilic substitution on a 2-substituted thiophene ring typically occurs at the C5 position (the position adjacent to the sulfur atom and furthest from the existing substituent). This is a well-established reactivity pattern for thiophenes bearing electron-withdrawing or heterocyclic substituents at the 2-position. nih.gov
A study on the bromination of 4,7-di(thiophen-2-yl)- nih.govumich.edumdpi.comthiadiazolo[3,4-d]pyridazine provides a relevant example. nih.govnih.gov In this system, bromination with N-bromosuccinimide (NBS) or dioxane dibromide resulted in the selective introduction of bromine atoms at the 5-position of both thiophene rings. nih.govnih.gov The reaction conditions could be optimized to control the degree of bromination. nih.govnih.gov This suggests that the thiophene ring in this compound would undergo bromination preferentially at the C5' position.
The resulting 2-(5-bromothiophen-2-yl)imidazo[1,2-b]pyridazine would be a valuable intermediate for further derivatization through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. researchgate.net
The bond connecting the thiophene ring to the imidazo[1,2-b]pyridazine core is a carbon-carbon single bond between two sp² hybridized carbon atoms. This bond is generally stable under a variety of reaction conditions. However, under forcing conditions, such as high-temperature pyrolysis or in the presence of strong oxidizing or reducing agents, cleavage of this bond could potentially occur.
For instance, flash vacuum pyrolysis has been used to induce aryl-aryl bond formation through the extrusion of sulfur from benzannulated thiopyrans, although this involves a different heterocyclic system and more extreme conditions. nih.gov In the context of this compound, such reactions are not well-documented and would likely require harsh conditions that might also lead to the degradation of the imidazo[1,2-b]pyridazine core.
More synthetically useful transformations would involve the use of this linkage to influence the reactivity of the adjacent positions or to participate in cyclization reactions. For example, a tandem cross-coupling reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridines with K₂S has been used to construct benzo[b]thiophene-fused imidazopyridines through the cleavage of a C-H and a C-X bond. umich.edu While this is a ring-forming reaction rather than a cleavage of the existing linkage, it demonstrates the potential for the thiophene and the imidazo-fused ring to participate in concert in chemical transformations.
Ring-Opening and Rearrangement Reactions
Ring-opening and rearrangement reactions of the this compound scaffold are not extensively reported in the literature. The stability of the aromatic imidazo[1,2-b]pyridazine and thiophene rings makes such transformations challenging under normal conditions.
However, related heterocyclic systems have been shown to undergo ring-opening under specific conditions. For example, certain thieno[2,3-c]pyridazine (B12981257) derivatives can undergo thiophene ring-opening reactions in the presence of nucleophiles. mdpi.com These reactions often require the presence of activating groups on the thiophene ring, such as a nitro group. Given the stability of the unsubstituted thiophene ring in the title compound, such a reaction is unlikely without prior functionalization.
Rearrangement reactions of the imidazo[1,2-b]pyridazine core are also uncommon. In a related system, the treatment of diferrocenyl 3,4-thiophene dicarboxylate in solution during crystallization led to its decomposition and the formation of 3,4-thiophenedicarboxylic anhydride, indicating a rearrangement and cleavage process. However, this is specific to the dicarboxylate derivative and may not be representative of the reactivity of this compound.
Transformation of Functional Groups Attached to the Scaffold
The this compound scaffold serves as a robust platform for a variety of chemical transformations, allowing for the modification of appended functional groups. These transformations are crucial for the synthesis of diverse derivatives and for the fine-tuning of the molecule's properties. Key reactions include hydrolysis, oxidation, and reduction, which alter the state of existing functional groups without disrupting the core heterocyclic structure.
Hydrolysis, Oxidation, and Reduction Reactions
Hydrolysis: The hydrolysis of ester groups attached to the imidazo[1,2-b]pyridazine core is a common strategy to unmask carboxylic acids, which can then serve as handles for further derivatization. For instance, the alkaline hydrolysis of ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylate has been shown to efficiently yield the corresponding carboxylic acid. This reaction is typically carried out by heating the ester in the presence of a base such as sodium hydroxide.
Oxidation: While direct oxidation of the thiophene or imidazopyridazine rings can be challenging to control, the oxidation of functional groups attached to the scaffold is a well-established derivatization method. A pertinent example is the oxidation of a thioether substituent on the pyridazine ring. The sulfur atom can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). This transformation significantly alters the electronic properties of the substituent, moving from an electron-donating thioether to electron-withdrawing sulfoxide and sulfone groups.
Reduction: The reduction of nitro groups to primary amines is a particularly useful transformation on the this compound scaffold. This reaction introduces a versatile amino group that can be further functionalized. A variety of reducing agents can be employed for this purpose, with common methods including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction using metals in acidic media, such as iron in acetic acid or tin(II) chloride. The choice of reagent can often be tailored to be compatible with other functional groups present in the molecule. For example, catalytic transfer hydrogenation is a mild method that can be selective for the nitro group in the presence of other reducible functionalities.
Table 1: Examples of Hydrolysis, Oxidation, and Reduction Reactions
| Reaction Type | Starting Material Functional Group | Reagents and Conditions | Product Functional Group |
|---|---|---|---|
| Hydrolysis | Ester (-COOEt) | NaOH, Heat | Carboxylic Acid (-COOH) |
| Oxidation | Thioether (-SMe) | m-CPBA | Sulfoxide (-S(O)Me), Sulfone (-SO2Me) |
| Reduction | Nitro (-NO2) | Fe/AcOH or H2, Pd/C | Amine (-NH2) |
Conversion of Carboxylic Acid, Amine, and Halogen Moieties
Conversion of Carboxylic Acid Moieties: Carboxylic acids on the this compound scaffold are valuable intermediates for the synthesis of amides and esters. The formation of an amide bond is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling agents used for this activation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is versatile and allows for the introduction of a wide array of amine-containing fragments.
Conversion of Amine Moieties: An amino group on the imidazo[1,2-b]pyridazine core offers a nucleophilic site for various derivatization reactions. One of the most common transformations is acylation to form amides. This can be readily achieved by reacting the amine with an acyl chloride or a carboxylic acid in the presence of a coupling agent. For example, an amino-substituted imidazo[1,2-b]pyridazine can react with benzoyl chloride to yield the corresponding benzamide (B126) derivative. This conversion is important for exploring structure-activity relationships, as it allows for the introduction of diverse acyl groups.
Conversion of Halogen Moieties: Halogen atoms, particularly chlorine and bromine, at positions such as C3 or C6 of the imidazo[1,2-b]pyridazine ring are excellent handles for introducing further complexity through cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a widely used method for this purpose, enabling the formation of carbon-carbon bonds by reacting the halogenated scaffold with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. nih.gov This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents. Additionally, these halogen atoms can be displaced through nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles, such as amines or alkoxides, to generate amino- and ether-linked derivatives, respectively. nih.gov
Table 2: Strategies for the Conversion of Functional Groups
| Initial Moiety | Target Moiety | Typical Reagents and Reaction Type |
|---|---|---|
| Carboxylic Acid | Amide | Amine, EDC, HOBt/DMAP (Amide Coupling) |
| Amine | Amide | Acyl Chloride, Base (Acylation) |
| Halogen (Cl, Br) | Aryl/Heteroaryl | Boronic Acid, Pd Catalyst, Base (Suzuki Coupling) |
| Halogen (Cl) | Amine | Amine, Heat (Nucleophilic Aromatic Substitution) |
Exploration of Structure-Reactivity Relationships (SRR)
Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is fundamental for designing efficient synthetic routes and predicting reaction outcomes. The electronic and steric properties of substituents on both the thiophene and the imidazopyridazine rings play a significant role in modulating the reactivity of the entire molecule.
Potential Non Biological Applications of 2 Thiophen 2 Yl Imidazo 1,2 B Pyridazine and Its Derivatives
Organic Electronic Materials
The inherent electronic properties of the imidazo[1,2-b]pyridazine (B131497) system, particularly its electron-deficient nature, make it a valuable building block for organic electronic materials. When combined with electron-donating moieties like thiophene (B33073), the resulting molecules can exhibit tailored charge transport and photophysical properties suitable for various optoelectronic devices.
The imidazo[1,2-b]pyridazine (IP) core has been identified as a novel and effective electron-transporting unit for developing advanced host materials for phosphorescent OLEDs (PhOLEDs). nih.gov By strategically combining the n-type IP core with p-type carbazole (B46965) units, researchers have developed several high-performance bipolar host materials. nih.gov This bipolar nature allows for balanced transport of both holes and electrons within the emissive layer, leading to a wider recombination zone and higher device efficiency.
Derivatives such as IP6Cz and IP68Cz, where carbazole units are attached to the 6- and 6,8-positions of the imidazo[1,2-b]pyridazine core, respectively, have demonstrated exceptional performance in red PhOLEDs. Devices using these materials as hosts exhibit high efficiency and low efficiency roll-off at high brightness. nih.gov For instance, a red PhOLED employing IP6Cz as the host material achieved a maximum external quantum efficiency (ηext,max) of 26.9%. nih.gov Similarly, an IP68Cz-based device reached a ηext,max of 25.2%. nih.gov These results underscore the potential of the imidazo[1,2-b]pyridazine scaffold in creating thermally stable and highly efficient host materials for next-generation displays and lighting. nih.gov
| Host Material | Emitter | Max. External Quantum Efficiency (ηext,max) | Max. Power Efficiency (ηp,max) | Max. Current Efficiency (ηc,max) |
|---|---|---|---|---|
| IP6Cz | Ir(pq)2acac | 26.9% | 61.5 lm/W | 63.6 cd/A |
| IP68Cz | Ir(pq)2acac | 25.2% | 56.1 lm/W | 59.8 cd/A |
| IP6Cz | Ir(piq)2acac | 20.5% | 32.8 lm/W | 31.7 cd/A |
| IP68Cz | Ir(piq)2acac | 19.9% | 33.1 lm/W | 31.1 cd/A |
While specific studies on 2-(thiophen-2-yl)imidazo[1,2-b]pyridazine as the primary active layer in OFETs and OPVs are still emerging, its structural components are well-established in high-performance organic semiconductors. Molecules with a Donor-π-Acceptor (D-π-A) architecture are intensively studied for these applications. mdpi.com In this context, the thiophene group acts as a proven π-spacer, while the imidazo[1,2-b]pyridazine core can function as the electron acceptor.
The combination of thiophene and other electron-deficient nitrogen-containing heterocycles, such as pyrazine, has been successfully used to create materials for both p-type and n-type OFETs. rsc.org Furthermore, D-π-A-π-D type molecules incorporating a researchgate.netresearchgate.netnih.govthiadiazolo[3,4-d]pyridazine acceptor core and thiophene spacers are considered promising for OPV applications due to their small band gaps and low-lying highest occupied molecular orbitals (HOMOs). mdpi.com The structural similarity and favorable electronic properties of this compound suggest its potential for analogous applications in organic solar cells and transistors, representing a fertile ground for future research. mdpi.commdpi.com
The imidazo[1,2-b]pyridazine moiety possesses excellent intrinsic electron-transporting capabilities. nih.gov This is attributed to the electron-deficient character of the two nitrogen atoms within the six-membered pyridazine (B1198779) ring, which lowers the lowest unoccupied molecular orbital (LUMO) energy level and facilitates electron injection and transport.
Ligands in Catalysis
The rigid, planar structure and the presence of multiple nitrogen atoms with available lone-pair electrons make the this compound framework an attractive scaffold for the design of ligands in transition metal catalysis.
The nitrogen atoms in the imidazole (B134444) (N-1) and pyridazine (N-5 or N-4) rings can act as a bidentate chelate, forming stable complexes with a variety of transition metals. This coordinating ability is fundamental to catalysis. The synthesis of the imidazo[1,2-b]pyridazine scaffold itself often involves transition metal-catalyzed cross-coupling reactions like Suzuki and Sonogashira, which demonstrates the molecule's ability to interact with and coordinate to metal centers during the catalytic cycle. researchgate.net
Furthermore, related pyridazine-based compounds have been successfully employed as ligands in the formation of phosphorescent transition metal complexes, such as those involving iridium, for OLED applications. frontiersin.org This serves as direct evidence of the scaffold's capacity to function as a robust ligand. By extension, metal complexes of this compound and its derivatives could be designed to catalyze a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations, although this remains a largely exploratory field.
A particularly promising application lies in the development of chiral ligands for asymmetric catalysis, where creating a well-defined, stereochemically controlled environment around a metal center is crucial. The rigid imidazo[1,2-b]pyridazine backbone provides an excellent platform for achieving this.
Recent research on the closely related imidazo[1,2-a]pyridine (B132010) scaffold has shown that it is possible to synthesize axially chiral atropisomers by introducing bulky groups that restrict rotation around a key carbon-carbon or carbon-nitrogen bond. nih.govresearchgate.net These configurationally stable chiral molecules can then serve as highly effective ligands for enantioselective reactions. nih.govnih.gov This design principle is directly applicable to the this compound system. By introducing appropriate substituents on the thiophene ring and/or the pyridazine moiety, new classes of axially chiral N,N'-ligands could be developed. The inherent rigidity of the fused heterocyclic system is advantageous, as it can translate the stereochemical information from the chiral axis to the catalytic metal center with high fidelity, potentially leading to excellent enantioselectivity in a variety of asymmetric transformations. bldpharm.com
Building Blocks in Supramolecular Chemistry
The structural rigidity and the presence of multiple heteroatoms (nitrogen and sulfur) in this compound make it an excellent candidate as a building block, or "tecton," in supramolecular chemistry. These features allow for the formation of specific and directional non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, which are the basis of self-assembly processes. Pyridazine derivatives, in general, are utilized as ligands in supramolecular chemistry. researchgate.net
The planar nature of the imidazo[1,2-b]pyridazine core, coupled with the appended thiophene ring, facilitates π-π stacking interactions, which can drive the self-assembly of these molecules into one-, two-, or even three-dimensional ordered architectures. Furthermore, the nitrogen atoms of the imidazo[1,2-b]pyridazine system can act as coordination sites for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).
The design of such supramolecular structures can be fine-tuned by introducing various functional groups onto the core scaffold. For example, the introduction of carboxylic acid or pyridine (B92270) groups at different positions on the thiophene or imidazopyridazine rings could provide additional coordination sites for metal ions, leading to more complex and robust ordered networks. The resulting materials could have potential applications in areas such as gas storage, catalysis, and nonlinear optics.
The electron-rich nature of the this compound system makes it a potential host for electron-deficient guest molecules through charge-transfer interactions. By creating a cavity or cleft through appropriate functionalization, derivatives of this compound could be designed to selectively bind specific guest molecules.
For instance, the incorporation of macrocyclic structures, such as crown ethers or cyclophanes, onto the this compound scaffold could lead to the development of sophisticated host-guest systems. These systems could find applications in molecular recognition, sensing, and the controlled release of guest molecules.
Chemical Sensors
The inherent fluorescence and electrochemical properties of the imidazo[1,2-b]pyridazine core can be exploited for the development of chemical sensors. The general class of imidazo[1,2-a]pyridines and related fused heterocyclic systems have been successfully employed in the design of fluorescent and colorimetric probes for the detection of various analytes.
Derivatives of this compound can be designed as "turn-on" or "turn-off" fluorescent sensors. In a "turn-off" sensor, the fluorescence of the molecule is quenched upon binding to the analyte. Conversely, in a "turn-on" sensor, the fluorescence is enhanced. These changes in the optical properties of the molecule upon interaction with an analyte form the basis of the sensing mechanism.
The design of such sensors often involves the incorporation of a specific recognition site for the target analyte. For example, a derivative functionalized with a group capable of selectively binding a particular metal ion could exhibit a change in its fluorescence spectrum upon complexation.
Research on related imidazo[1,2-a]pyridine-based fluorescent probes has demonstrated their utility in detecting environmentally and biologically important species. For instance, a fused imidazopyridine-based sensor has been developed for the detection of Fe³⁺ and Hg²⁺ ions in aqueous media with high sensitivity and selectivity. rsc.org Another study reported on imidazo[1,2-a]pyridine-based fluorescent molecules for the selective detection of nerve agent simulants. researchgate.net
The key performance metrics for these sensors, such as the limit of detection (LOD) and the linear range of detection, are crucial for their practical application. The table below summarizes the performance of some reported fluorescent probes based on the related imidazo[1,2-a]pyridine scaffold.
| Probe | Analyte | Detection Limit (LOD) | Linear Range | Reference |
| Fused Imidazopyridine 5 | Fe³⁺ | 4.0 ppb | - | rsc.org |
| Fused Imidazopyridine 5 | Hg²⁺ | 1.0 ppb | - | rsc.org |
| Imidazopyridine Probe 1 | Diethylcyanophosphonate (DCNP) | 0.66 µM | - | researchgate.net |
| Imidazopyridine Probe 2 | Diethylcyanophosphonate (DCNP) | 0.54 µM | - | researchgate.net |
| Imidazopyridine Probe 6b | Dichlorvos (DCP) | 0.6 µM | 0-8 µM | researchgate.net |
| IMP-Py | Diethylcyanochlorophosphonate (DCNP) | 16.9 nM | - | researchgate.net |
These examples highlight the potential of the broader class of imidazo-fused heterocycles in the development of sensitive and selective chemical sensors. By analogy, this compound and its derivatives offer a promising platform for the design of novel fluorescent and colorimetric probes for a wide range of analytical applications.
Future Research Directions and Perspectives in 2 Thiophen 2 Yl Imidazo 1,2 B Pyridazine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of imidazo[1,2-b]pyridazine (B131497) derivatives has traditionally relied on condensation reactions between 3-aminopyridazines and α-haloketones. nih.govijpsnonline.com However, the future of organic synthesis lies in the development of more efficient, atom-economical, and environmentally benign methodologies.
A primary focus will be the application of multicomponent reactions (MCRs) , such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which allows for the rapid assembly of complex imidazo[1,2-a]pyridines and related scaffolds from simple starting materials in a single pot. mdpi.combeilstein-journals.orgresearchgate.net Adapting these MCRs for the synthesis of 2-(thiophen-2-yl)imidazo[1,2-b]pyridazine could significantly streamline access to a diverse library of derivatives.
Furthermore, the principles of green chemistry will be central to developing new synthetic routes. This includes the exploration of sustainable solvents, such as the bio-based solvent eucalyptol (B1671775), which has been successfully used in the GBB reaction for related heterocyclic systems. researchgate.net The replacement of traditional metal catalysts like palladium with more abundant and less toxic alternatives, or the development of catalyst-free reaction conditions, will also be a critical area of investigation.
| Synthetic Strategy | Key Features | Potential Application for Target Compound |
| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, structural diversity. beilstein-journals.orgmdpi.com | Direct synthesis of substituted 2-(thiophen-2-yl)imidazo[1,2-b]pyridazines from 3-aminopyridazine (B1208633), a thiophene-based aldehyde, and an isocyanide. |
| Metal-Catalyzed Cross-Coupling | C-C and C-N bond formation, functionalization of the scaffold. researchgate.net | Suzuki and Sonogashira couplings to introduce the thiophene (B33073) ring or other substituents onto a pre-formed imidazo[1,2-b]pyridazine core. researchgate.netthesciencein.org |
| Green Chemistry Approaches | Use of sustainable solvents, energy-efficient methods (e.g., microwave irradiation). mdpi.comresearchgate.net | Performing MCRs or coupling reactions in solvents like eucalyptol or under microwave assistance to reduce reaction times and environmental impact. mdpi.comresearchgate.net |
Exploration of Unique Reactivity Patterns and Chemical Transformations
The this compound molecule possesses multiple sites for chemical modification, including the imidazo[1,2-b]pyridazine core and the thiophene ring. A key future direction is the exploration of selective functionalization to access novel derivatives with tailored properties.
C-H activation is a powerful tool for the direct functionalization of heterocyclic cores, avoiding the need for pre-functionalized starting materials. researchgate.net Future research should focus on developing regioselective C-H arylation, alkylation, or benzylation methods for the imidazo[1,2-b]pyridazine ring system. researchgate.net This would enable the late-stage modification of the scaffold, which is highly valuable in drug discovery programs.
Moreover, the distinct electronic properties of the imidazopyridazine and thiophene rings could be exploited for selective transformations. For instance, electrophilic aromatic substitution may occur preferentially on one ring over the other depending on the reaction conditions. Visible-light photoredox catalysis, which has been successfully applied to the C3-functionalization of imidazo[1,2-a]pyridines, presents an exciting avenue for exploring novel transformations under mild conditions. mdpi.com
Advanced Computational Design and High-Throughput Virtual Screening for Functional Materials
Computational chemistry offers powerful tools to accelerate the discovery of new functional molecules. Future research on this compound will increasingly rely on these in silico methods.
Density Functional Theory (DFT) can be employed to investigate the electronic structure, stability, and reactivity of the scaffold. scirp.orgmdpi.com Calculations of Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP) can provide insights into the molecule's reactive sites and help predict its behavior in chemical reactions. scirp.org
High-throughput virtual screening (HTVS) and molecular docking are essential for identifying derivatives with potential biological activity. By screening large virtual libraries of compounds based on the this compound core against specific biological targets, such as protein kinases, research efforts can be focused on the most promising candidates for synthesis and experimental testing. tandfonline.comnih.gov This approach has been successful for other imidazo-fused heterocycles. tandfonline.comnih.gov Beyond medicine, computational design can guide the development of novel materials, for example, by predicting the photophysical properties of derivatives for applications in organic light-emitting diodes (OLEDs). mdpi.com
| Computational Method | Application | Research Goal |
| Density Functional Theory (DFT) | Calculate electronic properties (HOMO/LUMO), predict reactivity, and analyze stability. scirp.org | Guide synthetic strategies and understand structure-property relationships. |
| Molecular Docking | Predict binding modes and affinities of derivatives to biological targets (e.g., kinases). researchgate.netnih.gov | Identify potential drug candidates for various diseases. nih.govresearchgate.net |
| High-Throughput Virtual Screening | Screen large virtual libraries of compounds for desired properties. | Accelerate the discovery of new bioactive molecules or functional materials. |
Integration of the Scaffold into More Complex Multicomponent Systems
The integration of the this compound scaffold into larger and more complex molecular architectures is a promising strategy for developing molecules with novel functions. This can be achieved by using the core structure as a building block for more elaborate systems.
One area of exploration is the synthesis of macrocycles incorporating the imidazo[1,2-b]pyridazine unit. Macrocyclization can impart conformational rigidity and improve binding affinity to biological targets, a strategy that has been successfully used to develop potent anaplastic lymphoma kinase (ALK) inhibitors. nih.gov
Another approach involves the construction of polycyclic fused systems . Multicomponent reactions are particularly well-suited for this purpose, enabling the efficient assembly of complex tetracyclic structures from simple starting materials in a one-pot fashion. beilstein-journals.org By designing MCRs that incorporate this compound as a component, novel and structurally diverse heterocyclic systems with potential pharmaceutical relevance can be accessed. beilstein-journals.org
Exploration of New Theoretical Frameworks for Structure-Property Correlations
A fundamental goal in chemistry is to understand and predict how a molecule's structure determines its physical, chemical, and biological properties. For the this compound family, future research will focus on developing robust structure-property correlations.
Structure-Activity Relationship (SAR) studies will continue to be a cornerstone of medicinal chemistry research on this scaffold. nih.govresearchgate.net By systematically modifying the substituents on both the imidazopyridazine core and the thiophene ring, researchers can map the structural requirements for a desired biological activity, as has been done for derivatives targeting Tyk2 JH2. nih.gov
These experimental SAR studies can be augmented by the development of Quantitative Structure-Activity Relationship (QSAR) models. By correlating calculated quantum chemical descriptors (such as orbital energies, dipole moment, and chemical hardness) with experimentally measured properties, predictive theoretical models can be built. scirp.org Such models can guide the rational design of new derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles, minimizing the need for extensive trial-and-error synthesis. nih.gov
Q & A
Q. What are the common synthetic routes for 2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization and cross-coupling reactions. A key method is the Suzuki-Miyaura coupling between 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine and thiophen-2-ylboronic acid under palladium catalysis . Cyclization of pyridazine precursors with thiophene-containing reagents is another approach, requiring precise temperature control (80–120°C) and inert atmospheres to avoid side reactions. Optimization involves screening catalysts (e.g., Pd(PPh₃)₄), bases (e.g., Na₂CO₃), and solvents (e.g., DMF/water mixtures) to enhance yield and purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., thiophen-2-yl at C2) and ring connectivity.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves bond angles, dihedral distortions, and intermolecular interactions (e.g., π-π stacking in the imidazo[1,2-b]pyridazine core) .
- FT-IR : Identifies functional groups like C-Cl or C-S bonds in derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antiparasitic vs. kinase inhibition)?
Contradictions often arise from substituent effects and assay conditions . For example:
- A 3-nitroimidazo[1,2-b]pyridazine derivative showed strong activity against Trypanosoma brucei (EC₅₀ = 0.38 µM) but poor solubility, limiting broader efficacy .
- Kinase inhibition (e.g., DYRK1A or FLT3) depends on substituent bulk and electronic properties. Use structure-activity relationship (SAR) studies to systematically vary groups (e.g., cyclopropyl vs. phenyl) and correlate with IC₅₀ values. Pair with solubility assays (e.g., shake-flask method) and molecular dynamics simulations to rationalize discrepancies .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Docking studies : Use software like AutoDock Vina to model interactions with kinases (e.g., FLT3 or CamKII). For example, the thiophen-2-yl group may engage in hydrophobic interactions with kinase pockets .
- Density functional theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity or binding .
- Molecular dynamics (MD) : Simulate ligand-protein stability over time (e.g., 100 ns trajectories) to assess binding affinity and conformational changes .
Q. How can researchers design experiments to evaluate the compound’s selectivity across kinase families?
- Kinase profiling panels : Test against 50–100 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- X-ray co-crystallography : Resolve binding modes (e.g., CamKII inhibitor complex at 2.05 Å resolution) to pinpoint key residues (e.g., hinge-region interactions) .
- Alanine scanning mutagenesis : Modify kinase active sites to determine critical binding residues .
Q. What methodologies address low solubility in in vivo studies?
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve aqueous dispersion .
- Co-crystallization with cyclodextrins : Use β-cyclodextrin to form inclusion complexes, validated via phase solubility diagrams .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze conflicting cytotoxicity data between in vitro and in vivo models?
- Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated degradation.
- Pharmacokinetic (PK) profiling : Measure plasma half-life, Cₘₐₓ, and AUC in rodent models.
- Toxicogenomics : Perform RNA-seq on treated tissues to identify off-target gene expression changes .
Q. What steps ensure reproducibility in scaled-up synthesis?
- Process analytical technology (PAT) : Monitor reactions in real-time via inline FT-IR or Raman spectroscopy.
- Design of experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology.
- Purification protocols : Use preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% TFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
